molecular formula C13H22O8 B12079718 (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol

Cat. No.: B12079718
M. Wt: 306.31 g/mol
InChI Key: VCAWUMOFEKQAES-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol typically involves several steps:

    Starting Material: The synthesis often begins with a protected sugar derivative, such as a benzyl-protected glucose.

    Ether Formation: The hydroxyl groups on the sugar are selectively deprotected and reacted with propargyl alcohol in the presence of a base like sodium hydride to form the propargyl ether.

    Ethylene Glycol Addition: The propargyl ether is then reacted with ethylene glycol derivatives under basic conditions to introduce the ethoxy groups.

    Deprotection: Finally, the protecting groups are removed under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using reagents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the propargyl ether, to form alkanes using hydrogenation catalysts like palladium on carbon.

    Substitution: The ether linkages can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, potassium permanganate, or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study carbohydrate metabolism and glycosylation processes. Its structure mimics natural glycosides, making it useful in enzyme assays and as a substrate for glycosyltransferases.

Medicine

In medicine, derivatives of this compound could be explored for their potential as antiviral or anticancer agents. The presence of multiple hydroxyl groups and ether linkages can enhance its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the production of biodegradable polymers and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol depends on its application. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, acting as a competitive inhibitor or substrate. Its multiple hydroxyl groups can form hydrogen bonds with active site residues, influencing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl-β-D-glucopyranoside: A simpler glycoside with a single methyl group.

    Ethyl-β-D-glucopyranoside: Similar structure but with an ethyl group instead of the propargyl ether.

    Propyl-β-D-glucopyranoside: Contains a propyl group, making it less reactive than the propargyl derivative.

Uniqueness

The uniqueness of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol lies in its propargyl ether and multiple ethoxy groups. These features provide additional sites for chemical modification and potential biological activity, distinguishing it from simpler glycosides.

This detailed overview covers the essential aspects of the compound, from its synthesis to its applications and unique properties

Properties

Molecular Formula

C13H22O8

Molecular Weight

306.31 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[2-(2-prop-2-ynoxyethoxy)ethoxy]oxane-3,4,5-triol

InChI

InChI=1S/C13H22O8/c1-2-3-18-4-5-19-6-7-20-13-12(17)11(16)10(15)9(8-14)21-13/h1,9-17H,3-8H2

InChI Key

VCAWUMOFEKQAES-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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